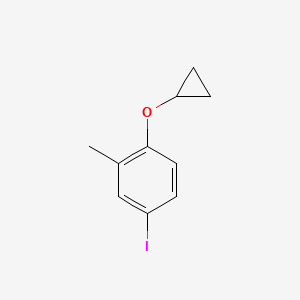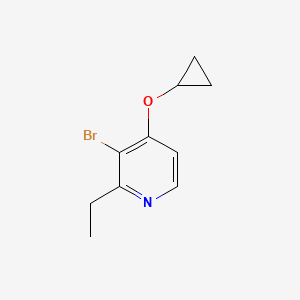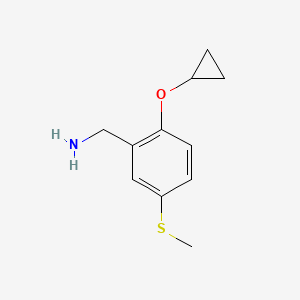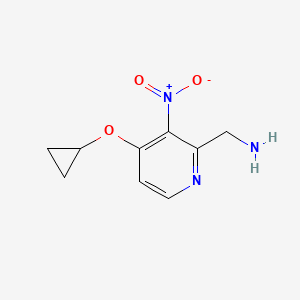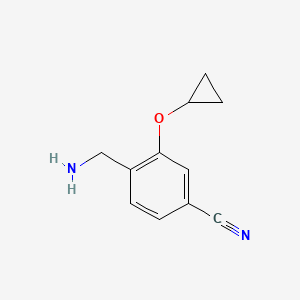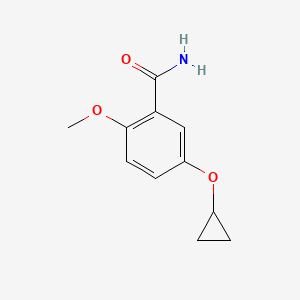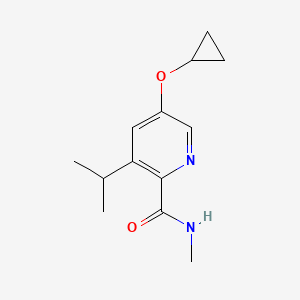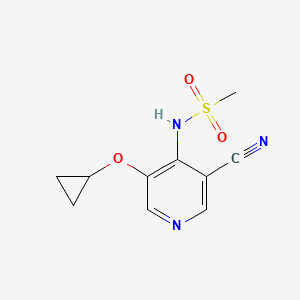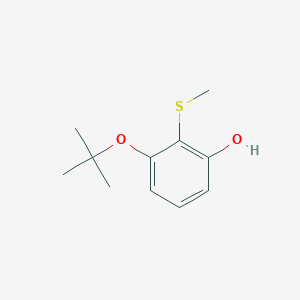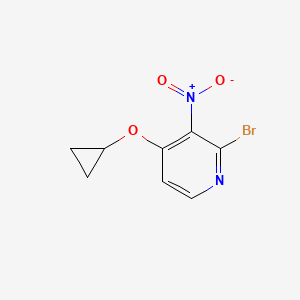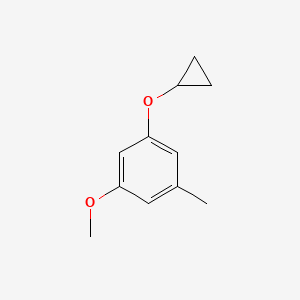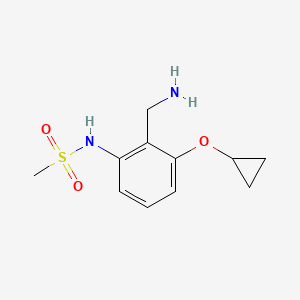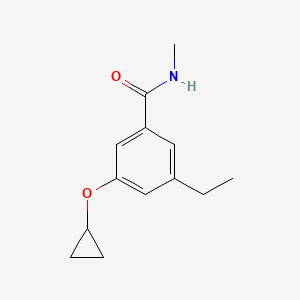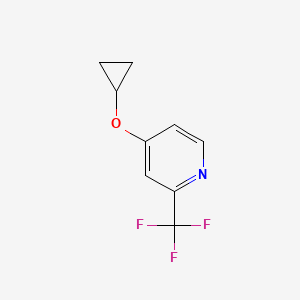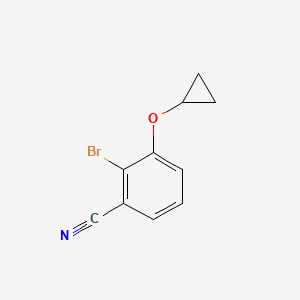
2-Bromo-3-cyclopropoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-cyclopropoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a nitrile group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclopropoxybenzonitrile typically involves the bromination of 3-cyclopropoxybenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclopropoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution Reactions: Products include 3-cyclopropoxybenzonitrile derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 3-cyclopropoxybenzoic acid or 3-cyclopropoxybenzaldehyde.
Reduction Reactions: Products include 3-cyclopropoxybenzylamine.
Scientific Research Applications
2-Bromo-3-cyclopropoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxybenzonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group are reactive sites that can undergo nucleophilic substitution and reduction reactions, respectively. These reactions can lead to the formation of biologically active compounds that interact with cellular targets such as enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxybenzonitrile
- 2-Bromo-3-ethoxybenzonitrile
- 2-Bromo-3-propoxybenzonitrile
Comparison
2-Bromo-3-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzonitriles. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the cyclopropoxy group can provide additional steric hindrance, affecting the rate and selectivity of substitution reactions. Additionally, the electronic effects of the cyclopropoxy group can alter the compound’s reactivity towards oxidation and reduction reactions.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,8H,4-5H2 |
InChI Key |
NEVLPDDYBWYBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


